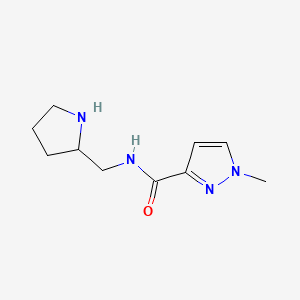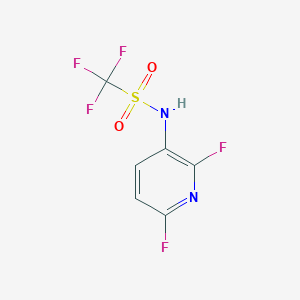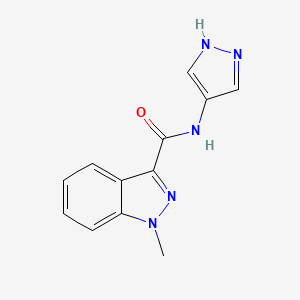
1-methyl-N-(pyrrolidin-2-ylmethyl)pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-(pyrrolidin-2-ylmethyl)pyrazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a pyrazole derivative that has been synthesized and studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 1-methyl-N-(pyrrolidin-2-ylmethyl)pyrazole-3-carboxamide is not fully understood. However, it has been found to inhibit the activity of several enzymes and signaling pathways that are involved in inflammation, oxidative stress, and tumor growth. It has also been found to modulate the activity of several neurotransmitters that are involved in neurodegenerative diseases.
Biochemical and Physiological Effects
1-methyl-N-(pyrrolidin-2-ylmethyl)pyrazole-3-carboxamide has been found to have several biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in animal models. It has also been found to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, it has been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-methyl-N-(pyrrolidin-2-ylmethyl)pyrazole-3-carboxamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. It has also been found to have low toxicity and is well-tolerated in animal models. However, its mechanism of action is not fully understood, which can make it challenging to interpret research results. Additionally, its potential therapeutic applications have not been extensively studied in human clinical trials, which limits its potential use in clinical settings.
Orientations Futures
There are several future directions for research on 1-methyl-N-(pyrrolidin-2-ylmethyl)pyrazole-3-carboxamide. One direction is to further study its mechanism of action to better understand how it exerts its therapeutic effects. Another direction is to study its potential use in treating other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Additionally, more research is needed to determine its safety and efficacy in human clinical trials. Overall, 1-methyl-N-(pyrrolidin-2-ylmethyl)pyrazole-3-carboxamide has significant potential for therapeutic applications and warrants further research.
Méthodes De Synthèse
The synthesis of 1-methyl-N-(pyrrolidin-2-ylmethyl)pyrazole-3-carboxamide involves the reaction of 1-methylpyrazole-3-carboxylic acid with pyrrolidine and N,N-dimethylformamide under reflux conditions. The resulting compound is then purified by column chromatography to obtain pure 1-methyl-N-(pyrrolidin-2-ylmethyl)pyrazole-3-carboxamide. This synthesis method has been reported in several research articles and has been found to be efficient and reliable.
Applications De Recherche Scientifique
1-methyl-N-(pyrrolidin-2-ylmethyl)pyrazole-3-carboxamide has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, antioxidant, and antitumor properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been found to have antimicrobial properties and has been studied for its potential use in treating bacterial and fungal infections.
Propriétés
IUPAC Name |
1-methyl-N-(pyrrolidin-2-ylmethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-14-6-4-9(13-14)10(15)12-7-8-3-2-5-11-8/h4,6,8,11H,2-3,5,7H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNSIZGMTLCRFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NCC2CCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[(5-Chloro-4-methylthiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6628278.png)
![2-[4-(5-Chloro-4-methylthiophen-2-yl)sulfonylmorpholin-3-yl]acetic acid](/img/structure/B6628283.png)
![3-[(5-Chloro-4-methylthiophen-2-yl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6628290.png)
![5-chloro-4-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B6628304.png)
![N-[1-[ethyl(methyl)amino]-1-oxopropan-2-yl]-3-hydroxypyridine-2-carboxamide](/img/structure/B6628317.png)
![(2S,3S)-3-methyl-2-[(1-methylpyrazole-3-carbonyl)amino]pentanoic acid](/img/structure/B6628321.png)
![2-[1-(Pyrazolo[1,5-a]pyridine-3-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B6628327.png)
![1-[(1-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B6628330.png)


![3-1H-indol-4-yl-1-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B6628353.png)
![4-[1-(dimethylamino)propan-2-yl-ethylsulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B6628364.png)
![N-[4-bromo-2-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B6628365.png)